molecular formula C8H12ClN3O2S2 B14218748 Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- CAS No. 828920-99-6

Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-

Cat. No.: B14218748
CAS No.: 828920-99-6
M. Wt: 281.8 g/mol
InChI Key: WZKOUOBHMBKRAZ-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- is a chemical compound with the molecular formula C8H12ClN3O2S2 It is known for its unique structure, which includes a thiazole ring substituted with a chloro group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- typically involves the reaction of appropriate thiazole derivatives with methanesulfonamide. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may also involve heating to specific temperatures to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated systems and reactors can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the thiazole ring.

Scientific Research Applications

Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler compound with similar functional groups but lacking the thiazole and pyrrolidine rings.

    N-(4-chlorophenyl)methanesulfonamide: A compound with a similar methanesulfonamide group but different aromatic substitution.

Uniqueness

Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- is unique due to its specific substitution pattern on the thiazole ring and the presence of the pyrrolidine ring.

Properties

CAS No.

828920-99-6

Molecular Formula

C8H12ClN3O2S2

Molecular Weight

281.8 g/mol

IUPAC Name

N-(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)methanesulfonamide

InChI

InChI=1S/C8H12ClN3O2S2/c1-16(13,14)11-8-10-6(9)7(15-8)12-4-2-3-5-12/h2-5H2,1H3,(H,10,11)

InChI Key

WZKOUOBHMBKRAZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC(=C(S1)N2CCCC2)Cl

Origin of Product

United States

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